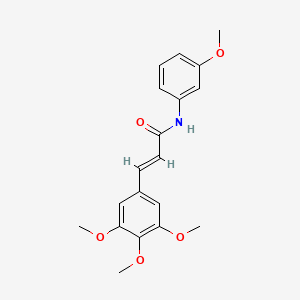![molecular formula C16H16ClNO B5731903 1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone, also known as Ketamine, is a widely used anesthetic drug. It was first synthesized in the early 1960s and has since been used for both human and veterinary medicine. Ketamine is a unique anesthetic drug that has been found to have various other applications in scientific research.
作用機序
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the transmission of pain signals and also plays a role in learning and memory. By blocking this receptor, this compound reduces the transmission of pain signals and produces a dissociative state.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It increases the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and pain. This compound also increases the release of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone has various advantages and limitations for lab experiments. It has a rapid onset of action and produces a dissociative state, which makes it useful for studying the effects of anesthesia. However, this compound also produces various side effects such as hallucinations and delirium, which can affect the results of experiments.
将来の方向性
There are various future directions for the use of 1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone in scientific research. It has shown promising results in the treatment of depression and chronic pain, and further studies are needed to explore its potential in these areas. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a unique anesthetic drug that has various applications in scientific research. It has been found to have antidepressant and analgesic effects and has shown promising results in the treatment of chronic pain. This compound has various advantages and limitations for lab experiments, and further studies are needed to explore its potential in various areas.
合成法
The synthesis of 1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone involves the reaction between 2,5-dimethoxybenzaldehyde and 4-chlorophenylacetone. This reaction is catalyzed by the use of a reducing agent such as sodium borohydride or lithium aluminum hydride. The final product is then purified using various chromatography techniques.
科学的研究の応用
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone has been extensively used in scientific research due to its unique properties. It has been found to have antidepressant effects and has been used in the treatment of depression. This compound has also been used in the treatment of chronic pain and has shown promising results in the treatment of postoperative pain.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-(2,5-dimethylanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-3-4-12(2)15(9-11)18-10-16(19)13-5-7-14(17)8-6-13/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJCNGSHKONNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643505 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)




![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)


![4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)

![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)
![5-acryloyl-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5731922.png)